molecular formula C13H23N3O2 B13056175 tert-butyl (1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl)carbamate

tert-butyl (1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl)carbamate

Cat. No.: B13056175
M. Wt: 253.34 g/mol
InChI Key: PMPXMCJPVJKCHX-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrazole ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method involves the use of tert-butyl carbamate and 3,5-dimethyl-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the pyrazole ring.

    Reduction: Formation of reduced carbamate derivatives.

    Substitution: Formation of substituted carbamate derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be utilized in cross-coupling reactions .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl (1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl)carbamate is unique due to the presence of both the tert-butyl carbamate and the 3,5-dimethyl-1H-pyrazole moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]carbamate

InChI

InChI=1S/C13H23N3O2/c1-9-7-11(3)16(15-9)8-10(2)14-12(17)18-13(4,5)6/h7,10H,8H2,1-6H3,(H,14,17)

InChI Key

PMPXMCJPVJKCHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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